![molecular formula C7H9BrN2 B2594366 3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole CAS No. 2375260-11-8](/img/structure/B2594366.png)
3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole
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Overview
Description
“3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole” is a chemical compound with the molecular formula C7H9BrN2 . It is a solid substance and is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The InChI code for “3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole” is 1S/C7H9BrN2/c1-5-6-3-2-4-10(6)7(8)9-5/h2-4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole” include a molecular weight of 201.067, and it is a solid substance . The compound has a boiling point of 397.3±44.0 °C and a density of 1.81±0.1 g/cm3 .Scientific Research Applications
- Studies have investigated its effects on cancer cell lines, tumor xenografts, and animal models. Further research is needed to understand its precise mechanisms and potential clinical applications .
- Investigations include in vitro assays, minimum inhibitory concentration (MIC) studies, and structure-activity relationship (SAR) analyses .
- Animal models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) have been used to assess its impact on neuronal survival, oxidative stress, and inflammation .
- Structural studies, enzymatic assays, and computational modeling have provided insights into its binding sites and potential applications .
- Investigations include its use as a building block for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Electronics
Synthetic Chemistry and Methodology Development
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition .
Mode of Action
It is known that similar compounds inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .
Biochemical Pathways
Kinase inhibition can affect a variety of cellular processes, including cell growth, division, and death .
Result of Action
Kinase inhibitors typically prevent the activation of proteins necessary for cell functions, potentially leading to cell death .
properties
IUPAC Name |
3-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-6-3-2-4-10(6)7(8)9-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYVXQJPXMGEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCN2C(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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